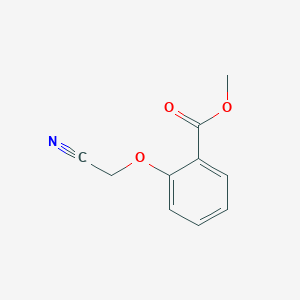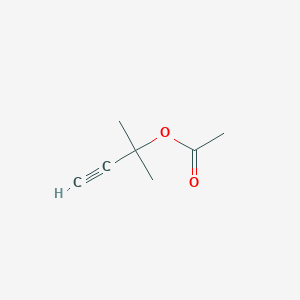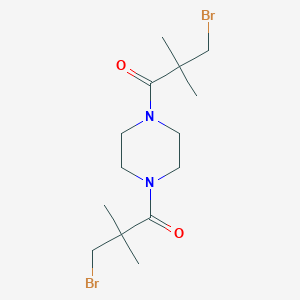
Methyl 2-(cyanomethoxy)benzoate
Übersicht
Beschreibung
“Methyl 2-(cyanomethoxy)benzoate” is a chemical compound with the linear formula C10H9NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(cyanomethoxy)benzoate” is represented by the SMILES stringO=C(OC)C1=C(OCC#N)C=CC=C1 . This indicates that the compound has a benzoate core with a cyanomethoxy group attached .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties Study Methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate has been synthesized and its photophysical properties investigated in various solvents. This research focuses on the unique luminescence properties of the compound, especially the impact of substituting methoxy and cyano groups, which affect the quantum yield and solvatochromic effects of the luminescence spectrum (Kim et al., 2021).
Radical Addition Applications Cyano(ethoxycarbonothioylthio)methyl benzoate has been demonstrated to be an effective one-carbon radical equivalent for acyl unit introduction through xanthate transfer radical addition to olefins. This research highlights its potential in synthetic chemistry applications, including unique reactions like 1,5-nitrile translocation (Bagal et al., 2006).
Hydrothermal Synthesis in Coordination Polymers A study involving hydrothermal reaction of methyl 4-(cyanomethoxy)benzoate with Cd(NO3)2 and NaN3 resulted in a novel Cd(II) coordination polymer. This showcases its utility in the synthesis of new materials, particularly in creating tetrazolate-based ligands for polymer networks with photoluminescent properties (Wang et al., 2012).
Infrared Spectroscopy in Catalyst Studies The reduction of methyl benzoate on a Y2O3 catalyst under hydrogen has been examined using infrared spectroscopic flow reactor. This study provides insights into the mechanisms of surface reactions on catalysts, contributing to a better understanding of catalytic processes (King & Strojny, 1982).
Photochemical Reaction Studies Methyl 2-(alkoxymethyl)-5-methylphenacyl benzoate has been analyzed for its photochemical reactions in various solvents. The study of its photoreactivity can be leveraged in synthetic organic chemistry for the development of new synthetic pathways and materials (Plíštil et al., 2006).
Crystal Engineering Applications Research on methyl 2-(carbazol-9-yl)benzoate, a compound with a similar structure, demonstrates its potential in crystal engineering. The study focused on its behavior under high pressure, indicating its relevance in the field of material science and engineering (Johnstone et al., 2010).
Transesterification in Industrial Chemistry The application of methyl benzoate in the enzymatic transesterification of different alcohols under microwave irradiation has been explored. This research is significant for industrial chemistry, particularly in the synthesis of alkyl benzoate esters used in various industries (Shinde & Yadav, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-(cyanomethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWTWTDYLCCEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365060 | |
| Record name | methyl 2-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyanomethoxy)benzoate | |
CAS RN |
1641-00-5 | |
| Record name | methyl 2-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)

